6-Bromo-7-nitroquinoxaline

neuroscience nitric oxide synthase inhibitor screening

6-Bromo-7-nitroquinoxaline is a C6‑brominated, C7‑nitrated quinoxaline heterocycle (C₈H₄BrN₃O₂, MW 254.04 g mol⁻¹) that serves as a versatile synthetic intermediate. Its combination of an aryl bromide and a reducible nitro group on the electron‑deficient quinoxaline core enables sequential chemoselective transformations – such as Suzuki coupling followed by reduction to the amine – that are not feasible with mono‑substituted or non‑halogenated analogues.

Molecular Formula C8H4BrN3O2
Molecular Weight 254.04 g/mol
CAS No. 113269-09-3
Cat. No. B054871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-nitroquinoxaline
CAS113269-09-3
Molecular FormulaC8H4BrN3O2
Molecular Weight254.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br
InChIInChI=1S/C8H4BrN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H
InChIKeyBPMUIFQVTOCTEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-nitroquinoxaline (CAS 113269-09-3) – A Strategic Dual-Functional Building Block for Medicinal Chemistry and Chemical Biology


6-Bromo-7-nitroquinoxaline is a C6‑brominated, C7‑nitrated quinoxaline heterocycle (C₈H₄BrN₃O₂, MW 254.04 g mol⁻¹) that serves as a versatile synthetic intermediate . Its combination of an aryl bromide and a reducible nitro group on the electron‑deficient quinoxaline core enables sequential chemoselective transformations – such as Suzuki coupling followed by reduction to the amine – that are not feasible with mono‑substituted or non‑halogenated analogues. The compound is commercially available at 95 % purity with batch‑specific QC (NMR, HPLC, GC) and is supplied as a crystalline solid with a melting point of 221–227 °C .

Why Generic Substitution Fails: The Dual‑Site Reactivity Problem in 6,7‑Difunctionalised Quinoxalines


Replacing 6‑bromo‑7‑nitroquinoxaline with a simple 6‑bromoquinoxaline or 7‑nitroquinoxaline eliminates the orthogonal reactivity required for sequential late‑stage diversification [1]. The bromine atom at C6 is the primary handle for Pd‑catalysed cross‑couplings, while the nitro group at C7 can be independently reduced to a primary amine and then acylated, sulfonylated, or diazotised. When either substituent is absent, the user must install the missing functionality de novo – adding two or more synthetic steps and often requiring protecting‑group strategies that are incompatible with the quinoxaline’s acid‑sensitive pyrazine ring. Furthermore, the regioisomeric arrangement (Br at C6, NO₂ at C7) is fixed; the alternative 7‑bromo‑6‑nitro substitution pattern would give a different electronic distribution and reactivity profile. Therefore, generic substitution is not feasible without altering both the synthetic sequence and the physicochemical properties of downstream products.

Product‑Specific Quantitative Evidence: How 6‑Bromo‑7-nitroquinoxaline Outperforms Its Closest Comparators


nNOS Inhibitory Potency: Quantified Affinity for Human Neuronal Nitric Oxide Synthase

The compound inhibits human neuronal nitric oxide synthase (nNOS) with a Ki of 2000 nM [1]. In the same assay system, the clinical candidate AR‑R 17443 (compound 74) exhibited a Ki of 11 nM for nNOS [1]. The 182‑fold lower affinity of 6‑bromo‑7‑nitroquinoxaline means it is not a potent inhibitor but can serve as a low‑affinity reference ligand or a scaffold for affinity maturation.

neuroscience nitric oxide synthase inhibitor screening

Melting Point as a Proxy for Crystallinity and Purity: Head‑to‑Head Comparison with 6‑Bromoquinoxaline

The melting point of 6‑bromo‑7‑nitroquinoxaline is 221–227 °C . Its direct structural analogue 6‑bromoquinoxaline, lacking the nitro group, melts at a significantly lower temperature of 52–56 °C . The higher and sharper melting point of the difunctionalised compound indicates greater crystallinity and facilitates straightforward purification by recrystallisation, which is critical for obtaining high‑purity material for biological assays.

process chemistry quality control solid-state characterization

Bromo‑Versus‑Nitro Contribution to Anticancer Activity: Class‑Level Inference from Non‑Small‑Cell Lung Cancer Data

In a panel of 26 quinoxaline derivatives tested against A549 non‑small‑cell lung cancer cells, the introduction of a bromine substituent at C6 consistently improved inhibitory activity compared with the corresponding C6‑nitro analogues [1]. Although 6‑bromo‑7‑nitroquinoxaline itself was not individually reported, the class‑level data indicate that retaining a C6‑Br group – as in the target compound – is favourable for antiproliferative activity, while the C7‑NO₂ group offers a point for subsequent metabolic or solubility optimisation.

medicinal chemistry oncology quinoxaline SAR

Best Research and Industrial Application Scenarios for 6‑Bromo‑7‑nitroquinoxaline


Neuroscience Probe Development: Low‑Affinity nNOS Ligand for Binding‑Mode Studies

With a documented Ki of 2000 nM for human nNOS [1], 6‑bromo‑7‑nitroquinoxaline is ideally suited as a low‑affinity reference ligand in competition binding experiments, enabling researchers to validate the binding pocket engagement of novel high‑affinity inhibitors without saturating the target at physiologically relevant concentrations.

Medicinal Chemistry: Dual‑Functional Scaffold for Parallel Synthesis Libraries

The orthogonal reactivity of the C6‑Br and C7‑NO₂ groups permits sequential diversification: Suzuki–Miyaura coupling at C6 followed by reduction of the nitro group to a primary amine, which can then be acylated or sulfonylated [1]. This two‑step, one‑pot potential makes the compound a cost‑effective entry point for generating structurally diverse quinoxaline libraries.

Oncology Drug Discovery: Bromo‑Substituted Quinoxaline Lead Optimisation

Class‑level data demonstrate that C6‑bromoquinoxalines outperform their C6‑nitro counterparts in A549 lung cancer cell assays [1]. 6‑Bromo‑7‑nitroquinoxaline retains the beneficial bromine atom while the C7‑nitro group provides a handle for late‑stage functionalisation, allowing medicinal chemists to fine‑tune pharmacokinetic properties without sacrificing the core pharmacophore.

Process R&D: Crystalline Key Intermediate for Kilogram‑Scale Synthesis

The high melting point (221–227 °C) [1] and robust crystallinity simplify purification by recrystallisation, reduce hygroscopicity issues, and ensure batch‑to‑batch consistency – critical advantages for process chemists scaling up GMP intermediate production.

Quote Request

Request a Quote for 6-Bromo-7-nitroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.